Clorhidrato de 5-Bromo-8-cloro-1,2,3,4-tetrahidroquinolina

Descripción general

Descripción

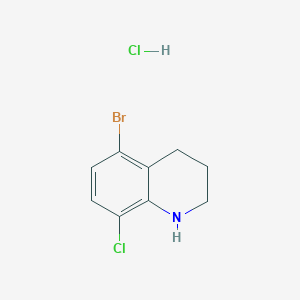

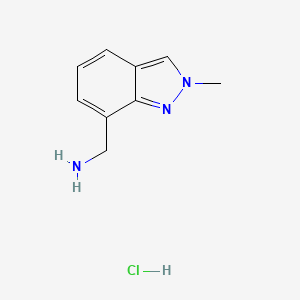

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a useful research compound. Its molecular formula is C9H10BrCl2N and its molecular weight is 282.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

Clorhidrato de 5-Bromo-8-cloro-1,2,3,4-tetrahidroquinolina: es un compuesto de interés en química medicinal debido a su similitud estructural con los alcaloides de tetrahidroisoquinolina . Estos alcaloides son conocidos por sus diversas actividades biológicas, que incluyen potenciales efectos terapéuticos contra varios patógenos infecciosos y trastornos neurodegenerativos. El compuesto puede servir como un andamiaje para el desarrollo de nuevos análogos con potente actividad biológica, particularmente en la síntesis de nuevas moléculas híbridas que combinen farmacóforos conocidos con la estructura de tetrahidroquinolina para mejorar la eficacia o reducir la toxicidad .

Farmacología

En farmacología, los derivados de este compuesto podrían explorarse por sus propiedades farmacocinéticas y sus interacciones con los sistemas biológicos. La naturaleza halogenada del compuesto sugiere que podría interactuar con varias enzimas y receptores, lo que podría conducir a nuevas ideas sobre las interacciones receptor-ligando y el desarrollo de nuevos fármacos .

Investigación Bioquímica

Los bioquímicos pueden utilizar This compound en el estudio de la inhibición o activación enzimática. Su estructura podría imitar sustratos o inhibidores de enzimas, proporcionando una herramienta para comprender los mecanismos enzimáticos o para la selección en proyectos de descubrimiento de fármacos .

Investigación Química

En la investigación química, este compuesto puede utilizarse como un bloque de construcción para la síntesis de moléculas más complejas. Su reactividad con nucleófilos y electrófilos lo convierte en un intermedio versátil en la síntesis orgánica. Los investigadores pueden modificar su estructura para producir una amplia gama de derivados con propiedades variables para su posterior estudio .

Ciencia de Materiales

Las posibles aplicaciones del compuesto en la ciencia de los materiales derivan de su capacidad para actuar como un precursor para la síntesis de compuestos orgánicos con propiedades electrónicas específicas. Podría utilizarse en el desarrollo de semiconductores orgánicos o como ligando en la creación de complejos de coordinación con propiedades ópticas o magnéticas únicas .

Mecanismo De Acción

are a class of organic compounds that are derivatives of the heterocyclic compound quinoline. They are often used in the synthesis of pharmaceuticals and other biologically active compounds. The presence of the nitrogen atom in the quinoline ring can allow these compounds to act as bases and to form salts with acids, which can influence their physical and chemical properties .

In terms of mode of action , tetrahydroquinolines can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can result in changes to the structure of the compound, which can potentially alter its biological activity.

The biochemical pathways affected by tetrahydroquinolines would depend on their specific chemical structure and the functional groups present. For example, some tetrahydroquinolines are known to inhibit certain enzymes, which can affect various biochemical pathways .

The pharmacokinetics of tetrahydroquinolines, including their absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized by the body can all influence its pharmacokinetics .

The result of action of a tetrahydroquinoline would depend on its specific targets and mode of action. For example, if a tetrahydroquinoline inhibits a particular enzyme, the result of its action could be a decrease in the production of certain biochemicals in the body .

The action environment can also influence the action of tetrahydroquinolines. Factors such as pH, temperature, and the presence of other chemicals can all affect the stability and efficacy of these compounds .

Análisis Bioquímico

Biochemical Properties

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride can induce apoptosis by activating specific signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In in vitro studies, it has been observed that 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride remains stable under standard laboratory conditions for extended periods . In in vivo studies, its long-term effects on cellular function can vary, with some studies reporting sustained biological activity over several weeks.

Dosage Effects in Animal Models

The effects of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Propiedades

IUPAC Name |

5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCPHNLBRQTAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)

![[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B1448308.png)

![methyl 2-(2-amino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-ium-3-yl)acetate;bromide](/img/structure/B1448310.png)

![(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid](/img/structure/B1448313.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)

![2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1448315.png)